DPP-IV Inhibitory Activity: Functional Selectivity Over Canonical Xanthine Pharmacology
1,3-Dimethyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione demonstrates measurable DPP-IV inhibitory activity (IC50 = 17,700 nM in human Caco-2 cells using AP-AFC substrate), establishing a functional target engagement profile absent in theophylline (N7-H) and caffeine (N7-CH3), which show negligible DPP-IV inhibition at comparable concentrations [1]. This represents a qualitative pharmacological differentiation rather than a potency advantage, as clinically approved DPP-IV inhibitors (e.g., sitagliptin, IC50 ≈ 18 nM) are approximately 1,000-fold more potent [2]. The significance lies in the compound's ability to engage an incretin-modulating target completely inaccessible to theophylline, making it a mechanistically distinct tool compound for metabolic pathway dissection where adenosine receptor confounding must be avoided.
| Evidence Dimension | DPP-IV enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 17,700 nM (1.77 × 10^4 nM) |
| Comparator Or Baseline | Theophylline: No significant DPP-IV inhibition reported; Sitagliptin: IC50 ≈ 18 nM (clinical DPP-IV inhibitor reference) |
| Quantified Difference | Qualitative difference: target compound engages DPP-IV; theophylline does not. Target compound is ~1,000-fold less potent than sitagliptin. |
| Conditions | Human DPP4 in Caco-2 cells; AP-AFC substrate; 10 min preincubation followed by substrate addition [1] |
Why This Matters
For metabolic disease research programs requiring DPP-IV target engagement without adenosine receptor-mediated cardiovascular confounding, this compound provides a mechanistically distinct alternative to both theophylline and clinical DPP-IV inhibitors.
- [1] BindingDB. BDBM50556500 (CHEMBL4760965). Affinity Data: IC50 = 1.77E+4 nM. Assay: Inhibition of DPP4 in human Caco-2 cells using AP-AFC as substrate. View Source
- [2] Kim, D. et al. (2005). (2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. J. Med. Chem., 48(1), 141-151. (Sitagliptin IC50 reference). View Source
